Phenol-13C6 (CAS 89059-34-7) is a fully carbon-13 labeled isotopologue of phenol, engineered primarily as a premium internal standard for isotope-dilution mass spectrometry (IDMS) and as a highly defined precursor for synthesizing complex 13C-labeled active pharmaceutical ingredients (APIs) and environmental standards . Featuring a +6 Da mass shift and >99 atom % 13C isotopic purity, this compound is a critical procurement choice for laboratories and chemical manufacturers that require absolute quantification in complex matrices, where matrix effects and isotopic interferences compromise standard analytical workflows [1].
Substituting Phenol-13C6 with cheaper deuterated analogs (e.g., Phenol-d5) or lower-mass isotopologues introduces critical vulnerabilities in quantitative workflows [1]. Deuterated phenols are susceptible to chromatographic isotope effects—eluting slightly earlier than native phenol in reversed-phase liquid chromatography—which causes the standard and analyte to experience different matrix ionization suppression[2]. Furthermore, aromatic deuteriums can undergo H/D exchange under acidic or basic sample preparation conditions, degrading isotopic purity. Phenol-13C6 circumvents these failures by providing a stable carbon-skeleton label that guarantees perfect co-elution and absolute chemical stability during aggressive extraction protocols [1].
In reversed-phase LC-MS/MS, deuterated internal standards frequently exhibit an observable retention time shift due to the reduced lipophilicity of C-D bonds compared to C-H bonds [1]. Phenol-d5 typically elutes earlier than native phenol, exposing the analyte and standard to different matrix components at the ionization source. In contrast, Phenol-13C6 demonstrates a retention time shift of 0.00 minutes relative to unlabeled phenol, ensuring perfect co-elution [2]. This allows for exact cancellation of matrix ionization suppression or enhancement.
| Evidence Dimension | Chromatographic retention time shift (ΔRT) vs. native phenol |
| Target Compound Data | Phenol-13C6: ΔRT = 0.00 min (perfect co-elution) |
| Comparator Or Baseline | Phenol-d5: Measurable early elution (ΔRT < 0.00 min) |
| Quantified Difference | Complete elimination of the deuterium-induced retention time shift |
| Conditions | Reversed-phase LC-MS/MS in complex biological or environmental matrices |
Perfect co-elution is mandatory for accurate absolute quantification in highly variable matrices, preventing bias caused by transient ion suppression.
Environmental and clinical sample preparations often require aggressive acidic or basic hydrolysis to cleave conjugated phenols (e.g., glucuronides or sulfates) [1]. Under these conditions, the aromatic deuteriums in Phenol-d5 can undergo electrophilic H/D exchange with the aqueous matrix, leading to a loss of the +5 Da mass shift and inaccurate quantification. Phenol-13C6, utilizing a fully labeled carbon skeleton, is completely immune to isotopic exchange regardless of pH, retaining >99 atom % isotopic purity throughout harsh extraction protocols [2].
| Evidence Dimension | Isotopic label retention after acid/base hydrolysis |
| Target Compound Data | Phenol-13C6: 100% label retention (no isotopic scrambling) |
| Comparator Or Baseline | Phenol-d5: Susceptible to partial H/D exchange and loss of isotopic purity |
| Quantified Difference | Absolute prevention of label loss under extreme pH |
| Conditions | Acidic/basic hydrolysis and prolonged storage in aqueous matrices |
Ensures reliable quantification and extended shelf-life of prepared standards, eliminating the need to continuously verify isotopic purity after extraction.
For trace-level quantification, the internal standard must have a mass shift large enough to avoid interference from the natural isotopic envelope of the highly concentrated native analyte [1]. Unlabeled phenol has a nominal mass of 94 Da. Using a single-labeled Phenol-13C1 (+1 Da) results in severe signal overlap with the native M+1 peak. Phenol-13C6 provides a robust +6 Da mass shift (m/z 100), placing its primary MS/MS transitions well outside the natural isotopic background of the native compound, yielding a near-zero background signal .
| Evidence Dimension | Mass shift (Δm) and isotopic cross-talk |
| Target Compound Data | Phenol-13C6: +6 Da (m/z 100), negligible cross-talk |
| Comparator Or Baseline | Phenol-13C1: +1 Da (m/z 95), severe cross-talk with native M+1 |
| Quantified Difference | +5 Da additional mass clearance |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS/MS |
A +6 Da shift provides the clean baseline required for ultra-trace (ng/L) environmental and clinical detection limits.
Phenol is a foundational building block for numerous industrial chemicals. When synthesizing complex certified reference materials (CRMs) such as Bisphenol A-13C12 or 4-nonylphenol-13C6, the isotopic purity of the final product is strictly limited by the precursor [1]. Phenol-13C6 provides a guaranteed >99 atom % 13C fully aromatic ring, enabling the high-yield synthesis of these downstream standards without the isotopic dilution or scrambling risks associated with attempting to label complex molecules late in the synthetic pathway [2].
| Evidence Dimension | Downstream CRM isotopic purity |
| Target Compound Data | Phenol-13C6: Yields >99 atom % 13C in target aromatic rings |
| Comparator Or Baseline | Late-stage labeling of unlabeled precursors: Lower isotopic purity and complex purification |
| Quantified Difference | Enables direct synthesis of fully labeled aromatic CRMs |
| Conditions | Industrial synthesis of isotope-labeled environmental and pharmaceutical standards |
Chemical manufacturers must procure Phenol-13C6 to reliably produce secondary high-value 13C-labeled standards for the global analytical market.
Phenol-13C6 is used as the ultimate internal standard for quantifying urinary phenol and phenolic metabolites in occupational exposure biomonitoring [1]. Its perfect co-elution ensures exact matrix effect cancellation, which is critical when analyzing highly variable human urine samples where deuterated standards would fail to correct for transient ion suppression.
Procured by environmental testing laboratories for the ultra-trace quantification of phenolic pollutants in wastewater and drinking water[2]. The compound avoids the H/D exchange issues of deuterated standards during the aggressive sample extractions required by regulatory methodologies, ensuring the +6 Da mass shift remains intact.
Utilized as a primary chemical precursor by specialty chemical manufacturers to synthesize complex 13C-labeled reference materials, such as Bisphenol A-13C12, alkylphenols, and phenolic APIs [3]. The fully labeled carbon skeleton guarantees the isotopic purity of the final commercial product without the need for complex late-stage labeling.
Corrosive;Acute Toxic;Health Hazard